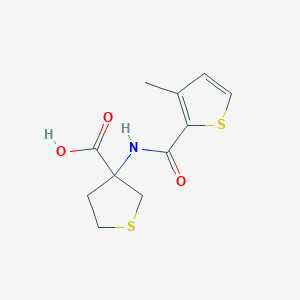

3-(3-Methylthiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid

Description

This compound features a tetrahydrothiophene (saturated thiophene) ring with a carboxylic acid group at position 3 and a 3-methylthiophene-2-carboxamido substituent. Its synthesis likely involves coupling 3-methylthiophene-2-carboxylic acid derivatives with tetrahydrothiophene-3-carboxylic acid intermediates, as inferred from methods for related tetrahydrothiophene compounds .

Properties

Molecular Formula |

C11H13NO3S2 |

|---|---|

Molecular Weight |

271.4 g/mol |

IUPAC Name |

3-[(3-methylthiophene-2-carbonyl)amino]thiolane-3-carboxylic acid |

InChI |

InChI=1S/C11H13NO3S2/c1-7-2-4-17-8(7)9(13)12-11(10(14)15)3-5-16-6-11/h2,4H,3,5-6H2,1H3,(H,12,13)(H,14,15) |

InChI Key |

DKJBLZPBBLIUTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C(=O)NC2(CCSC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylthiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with 3-methylthiophene-2-carboxylic acid and tetrahydrothiophene.

Amidation Reaction: The carboxylic acid group of 3-methylthiophene-2-carboxylic acid is converted to an amide using an appropriate amine and coupling reagents.

Cyclization: The resulting amide undergoes cyclization to form the tetrahydrothiophene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to maximize yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylthiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiophene ring or the amide group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

3-(3-Methylthiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

Biology: The compound can be used in the study of biological systems and as a potential drug candidate.

Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

Industry: It can be used in the production of organic semiconductors, corrosion inhibitors, and other materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylthiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring and amide group can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, or other cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Tetrahydrothiophene and Tetrahydrobenzo[b]thiophene Derivatives

Key Compounds :

- Compound 2 (Methyl 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate)

- Compound 3 (N-(2-Chlorophenyl)-2-[(3-carboxy-1-oxopropyl)amino]-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide)

- Compound 12 (Methyl 2-[(3-carboxy-1-oxopropyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate)

Comparison :

| Property | Main Compound* | Compound 2 | Compound 3 | Compound 12 |

|---|---|---|---|---|

| Core Structure | Tetrahydrothiophene | Tetrahydrobenzo[b]thiophene | Tetrahydrobenzo[b]thiophene | Tetrahydrobenzo[b]thiophene |

| Substituents | 3-Methylthiophene amide | Cyclohexenyl carbonyl | Chlorophenyl + tert-butyl | Propionyl amide |

| Melting Point (°C) | Not reported | 223–226 | 213–216 | Not reported |

| Biological Activity | Unknown | Antibacterial | Antibacterial | Antibacterial |

*Main compound lacks direct data; properties inferred from analogs.

Key Observations :

- The benzo[b]thiophene derivatives (Compounds 2, 3, 12) exhibit antibacterial activity, suggesting that the tetrahydrothiophene/benzo[b]thiophene scaffold is pharmacologically relevant.

- Synthesis methods for these analogs involve coupling anhydrides (e.g., succinic anhydride) with amine intermediates under reflux, a strategy that could apply to the main compound’s preparation .

Thiophene-2-Carboxylic Acid Derivatives

Key Compounds :

Comparison :

| Property | Main Compound | Thiophene-2-carboxylic Acid | 3-[2-(Thiophen-3-yl)acetamido] Analog |

|---|---|---|---|

| Saturation | Tetrahydrothiophene | Aromatic thiophene | Aromatic thiophene |

| Functional Groups | Carboxylic acid + amide | Carboxylic acid | Carboxylic acid + acetamido |

| Molecular Weight | ~285 (estimated) | 128.15 | 267.32 |

| Applications | Potential agrochemicals | Laboratory chemical | Undisclosed |

Key Observations :

Benzo[b]Thiophene Carboxylic Acids with Halogen Substituents

Key Compounds :

Comparison :

| Property | Main Compound | 7-Chloro-3-hydroxy Analog | 6-Chloro-3-methoxy Analog |

|---|---|---|---|

| Core Structure | Tetrahydrothiophene | Benzo[b]thiophene | Benzo[b]thiophene |

| Substituents | Amide + methylthiophene | Cl + OH | Cl + OCH₃ |

| Molecular Weight | ~285 (estimated) | 242.67 | 256.68 |

Key Observations :

- The benzo[b]thiophene analogs demonstrate high structural similarity (>0.88) to the main compound, emphasizing the importance of the carboxylic acid group and heterocyclic core. Chlorine and methoxy groups in these analogs may enhance electrophilic reactivity compared to the main compound’s amide group .

Biological Activity

3-(3-Methylthiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₃H₁₅N₁O₂S₂

- Molecular Weight : 273.38 g/mol

The structure includes a tetrahydrothiophene moiety and a carboxamide functional group, which may contribute to its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Inhibition of Lipid Biosynthesis :

-

Anti-inflammatory Effects :

- Compounds with thiophene rings often exhibit anti-inflammatory properties. The carboxamide group may enhance this effect by modulating immune responses.

-

Antioxidant Activity :

- The presence of sulfur in the thiophene ring can contribute to antioxidant activity, potentially protecting cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications for this compound.

Table 1: Summary of Biological Activities from Related Compounds

Therapeutic Implications

The biological activities of this compound suggest its potential as a therapeutic agent in various conditions:

- Metabolic Disorders : Its lipid-lowering effects could be beneficial for treating obesity and related metabolic syndromes.

- Inflammatory Diseases : The anti-inflammatory properties may provide therapeutic avenues for conditions such as arthritis or inflammatory bowel disease.

- Cancer Research : Given the role of lipid metabolism in cancer progression, further exploration into its anticancer potential is warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.